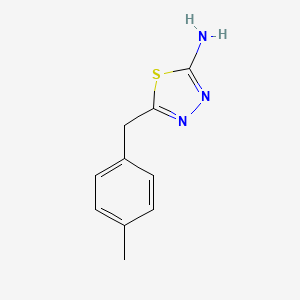

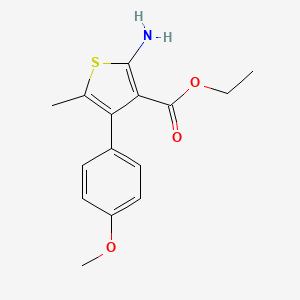

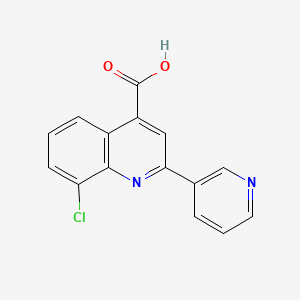

8-氯-2-吡啶-3-基喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Catalytic Aerobic Oxidation of Substituted Quinolines

The study of Pd(II) complexes derived from 2,6-pyridinedicarboxylic acids has shown their capability to catalyze the homogeneous regioselective aerobic oxidation of substituted 8-methylquinolines. This process occurs in an AcOH-Ac2O solution, leading to the production of 8-quinolylmethyl acetates with high yield, while 8-quinoline carboxylic acids are formed as minor reaction products .

Synthesis of Tetraazacrown Ethers with Quinoline Sidearms

A series of macrocyclic tetraazacrown ethers with sidearms such as pyridine, quinoline, 8-hydroxyquinoline, or 8-aminoquinoline has been synthesized. The method involves crab-like cyclization and reductive amination using sodium triacetoxyborohydride. The 8-hydroxyquinoline and 8-aminoquinoline sidearms were specifically prepared through reductive amination of corresponding aldehydes, followed by deprotection or reduction steps. These macrocycles exhibit strong complexation with various metal ions, as demonstrated by potentiometric and UV-vis spectroscopic studies .

Silver Complexes with Pyridine Carboxylic Acids

The silver complexes of 8-hydroxyquinoline and pyridine carboxylic acids have been reexamined, revealing that the metal-ligand ratios are more complex than previously thought. The study includes ESCA, IR, and UV spectroscopy, indicating the incorporation of solvent molecules, the presence of nitrate and perchlorate, and hydrogen-bonded systems. New reactions of these complexes have also been reported .

Mixed-Ligand Coordination Compound with 8-Aminoquinoline

A mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate was synthesized. The compound features different compositions for cationic and anionic complexes, with Cr centers in distorted octahedral geometries. The structure is held together by various intermolecular interactions, including hydrogen bonding and π-π stacking. DFT calculations were used to analyze the π-π stacking interactions, focusing on the influence of the anionic/cationic nature of the complex .

Proton-Transfer Compounds with Quinoline Derivatives

The structures of proton-transfer compounds involving 4,5-dichlorophthalic acid with quinoline derivatives, such as 8-hydroxyquinoline, 8-aminoquinoline, and quinoline-2-carboxylic acid, have been determined. These compounds exhibit one-dimensional hydrogen-bonded chain structures and aromatic ring π-π associations. The study illustrates the utility of hydrogen phthalate anions and quinoline cations in forming low-dimensional hydrogen-bonded structures .

Ethyl 3,7-Dichloroquinoline-8-carboxylate

The crystal structure of ethyl 3,7-dichloroquinoline-8-carboxylate, prepared by esterification of the corresponding carboxylic acid, is stabilized by aromatic π-π stacking and weak intermolecular C–H⋯N hydrogen bonds. The stacking occurs between the benzene and pyridine rings of neighboring molecules, contributing to the stability of the structure .

Efficient Catalyst for Hexahydroquinolines Preparation

Pyridinium-1-sulfonic acid-2-carboxylic acid chloride has been synthesized and applied as an efficient catalyst for the preparation of hexahydroquinolines. The one-pot multi-component condensation reaction involves aryl aldehydes, dimedone, β-ketoesters, and ammonium acetate under mild and solvent-free conditions. The catalyst offers advantages such as low cost, non-toxic nature, and excellent yields .

科学研究应用

络合和光谱

与银的络合:对银与8-羟基喹啉和吡啶羧酸的络合物进行研究,包括类似于8-氯-2-吡啶-3-基喹啉-4-羧酸的衍生物,突出它们有趣的化学性质。这些化合物展示出意想不到的金属配体比和包含溶剂分子,展示了它们在配位化学中的潜力 (Baker, Brisk, & Storch, 1974)。

光谱表征和DFT计算:与所讨论化合物密切相关的吡啶羧酸衍生物已经通过FT-IR、UV-Vis光谱和DFT计算进行了广泛表征。这些研究对于理解电子和分子结构至关重要,有助于在材料科学中的潜在应用 (Tamer et al., 2018)。

抗菌性能

- 喹啉衍生物的抗菌活性:对结构类似于8-氯-2-吡啶-3-基喹啉-4-羧酸的8-硝基氟喹啉衍生物进行的研究表明其显著的抗菌性能。这一研究领域有助于开发新的抗菌剂 (Al-Hiari et al., 2007)。

化学合成和反应

- 喹啉衍生物的合成:对各种喹啉衍生物的合成研究,包括对羧酸基团的修饰,提供了对可适用于8-氯-2-吡啶-3-基喹啉-4-羧酸的化学合成途径的见解。这项研究增进了有机化学中化学反应和合成技术的理解 (Kandinska, Kozekov, & Palamareva, 2006)。

萃取和分离过程

- 反应萃取研究:对吡啶-2-羧酸(类似于感兴趣的化合物)的反应萃取技术研究对制药和化工行业中的分离和纯化过程具有重要意义 (Datta & Kumar, 2014)。

催化

- 催化应用:使用吡啶羧酸衍生物进行催化应用的研究表明其在催化中的潜在用途,特别是在有机合成和转化反应中。这为在类似情境中探索8-氯-2-吡啶-3-基喹啉-4-羧酸的催化性能开辟了途径 (Moosavi‐Zare & Afshar-Hezarkhani, 2020)。

微生物代谢

- 微生物降解研究:对氯喹啉羧酸等类似化合物的微生物代谢进行的研究为环境和生物技术应用提供了见解,特别是在生物修复和废物处理方面 (Tibbles, Müller, & Lingens, 1989)。

属性

IUPAC Name |

8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O2/c16-12-5-1-4-10-11(15(19)20)7-13(18-14(10)12)9-3-2-6-17-8-9/h1-8H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQRSIFXNZFRGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396686 |

Source

|

| Record name | 8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |

CAS RN |

667436-24-0 |

Source

|

| Record name | 8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)